molecular formula C8H11Cl2N3O2S B5004145 2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5004145
M. Wt: 284.16 g/mol
InChI Key: BNTJFBIWCWDWTL-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, undergoes alkylation with 2-chloroethyl ethyl ether to introduce the ethoxyethyl group.

    Acylation: The intermediate product is then acylated with 2,2-dichloroacetyl chloride under basic conditions to form the final compound.

The reaction conditions generally involve the use of organic solvents such as dichloromethane or chloroform, and bases like triethylamine to facilitate the acylation step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dichloroacetamide moiety is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield azido or thiocyanato derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

2,2-Dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agricultural Chemistry: The compound is studied for its herbicidal and fungicidal properties, making it a candidate for crop protection.

    Biological Studies: Its interactions with biological macromolecules such as proteins and nucleic acids are explored to understand its mechanism of action.

Mechanism of Action

The mechanism by which 2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

    DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

    Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis or cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-[5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2,2-Dichloro-N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2,2-Dichloro-N-[5-(2-propoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

Compared to its analogs, 2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide exhibits unique properties due to the ethoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3O2S/c1-2-15-4-3-5-12-13-8(16-5)11-7(14)6(9)10/h6H,2-4H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTJFBIWCWDWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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